molecular formula C16H11IO3 B13802030 [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate CAS No. 870456-37-4

[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate

Katalognummer: B13802030
CAS-Nummer: 870456-37-4
Molekulargewicht: 378.16 g/mol
InChI-Schlüssel: BALUMCIZZWEAOK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate: is a chemical compound that belongs to the class of benzofuran derivatives. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This specific compound is characterized by the presence of an iodine atom at the 3-position of the benzofuran ring and an acetate group attached to the phenyl ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate typically involves the cyclization of ortho-hydroxystilbenes mediated by hypervalent iodine reagents. For instance, using stoichiometric (diacetoxyiodo)benzene in acetonitrile can yield the desired product . Another method involves the iodine-induced cyclization of benzofuran derivatives .

Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic processes. For example, palladium-catalyzed coupling reactions and copper-mediated transformations are commonly used . These methods are efficient and can be scaled up for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzofuran-2-carboxylic acids, while substitution reactions can introduce various functional groups onto the benzofuran ring .

Wirkmechanismus

The mechanism of action of [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives can inhibit enzymes or interfere with cellular signaling pathways, leading to their biological effects . The exact mechanism can vary depending on the specific structure and functional groups present in the compound.

Vergleich Mit ähnlichen Verbindungen

Uniqueness: The presence of the iodine atom at the 3-position of the benzofuran ring and the acetate group attached to the phenyl ring makes [2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate unique. These structural features contribute to its distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Eigenschaften

CAS-Nummer

870456-37-4

Molekularformel

C16H11IO3

Molekulargewicht

378.16 g/mol

IUPAC-Name

[2-(3-iodo-1-benzofuran-2-yl)phenyl] acetate

InChI

InChI=1S/C16H11IO3/c1-10(18)19-14-9-5-3-7-12(14)16-15(17)11-6-2-4-8-13(11)20-16/h2-9H,1H3

InChI-Schlüssel

BALUMCIZZWEAOK-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)OC1=CC=CC=C1C2=C(C3=CC=CC=C3O2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.